molecular formula C16H23NO3 B11718068 tert-butyl 3,4-dihydro-6-(hydroxymethyl)-5-methylisoquinoline-2(1H)-carboxylate

tert-butyl 3,4-dihydro-6-(hydroxymethyl)-5-methylisoquinoline-2(1H)-carboxylate

Cat. No.: B11718068
M. Wt: 277.36 g/mol
InChI Key: SNPBRNPRIAYONE-UHFFFAOYSA-N
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Description

Tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps. One common approach is to start with the appropriate isoquinoline derivative and introduce the tert-butyl ester group through esterification reactions. The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents. The methyl group is usually introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often employ continuous flow reactors and other advanced technologies to enhance yield and purity while reducing reaction times and costs. The use of catalysts and green chemistry principles is also common in industrial settings to improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups or the tetrahydroisoquinoline core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxymethyl and methyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can lead to alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The pathways involved can include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression. Detailed studies are required to elucidate the precise mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate include other tetrahydroisoquinoline derivatives with different substituents. Examples include:

  • Tert-butyl 6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
  • Tert-butyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
  • Tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Uniqueness

The uniqueness of tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of the tert-butyl ester group, hydroxymethyl group, and methyl group in the tetrahydroisoquinoline core provides a distinct reactivity profile and potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 6-(hydroxymethyl)-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H23NO3/c1-11-13(10-18)6-5-12-9-17(8-7-14(11)12)15(19)20-16(2,3)4/h5-6,18H,7-10H2,1-4H3

InChI Key

SNPBRNPRIAYONE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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